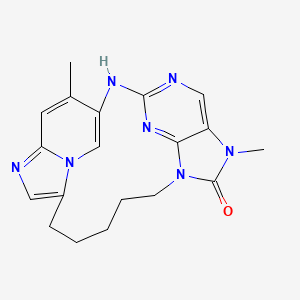

DNA-PK-IN-6

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H21N7O |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

7,20-dimethyl-2,4,7,9,17,22,24-heptazapentacyclo[13.5.2.23,6.05,9.018,22]tetracosa-1(21),3(24),4,6(23),15,17,19-heptaen-8-one |

InChI |

InChI=1S/C19H21N7O/c1-12-8-16-20-9-13-6-4-3-5-7-25-17-15(24(2)19(25)27)10-21-18(23-17)22-14(12)11-26(13)16/h8-11H,3-7H2,1-2H3,(H,21,22,23) |

InChI Key |

DXOSNFFQQVJOOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C3N2C=C1NC4=NC=C5C(=N4)N(CCCCC3)C(=O)N5C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DNA-PK Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific inhibitor "DNA-PK-IN-6" is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of action for well-characterized DNA-dependent protein kinase (DNA-PK) inhibitors, serving as a technical reference for the class.

Introduction: DNA-PK as a Therapeutic Target

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular DNA damage response (DDR). It plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] In many cancers, there is an upregulation of DNA-PK, which contributes to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[1] By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of these treatments, making DNA-PK an attractive target for cancer therapy.

Core Mechanism of Action

The vast majority of DNA-PK inhibitors are small molecules that function as ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs). They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates essential for the NHEJ repair process.[2] This inhibition leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest, senescence, or apoptosis, particularly in cancer cells undergoing radiotherapy or chemotherapy.[1][3][4]

Quantitative Data on Representative DNA-PK Inhibitors

The potency and selectivity of DNA-PK inhibitors are critical for their therapeutic potential. The following table summarizes key quantitative data for several well-studied inhibitors.

| Inhibitor | Target | IC50 (nM) | Cellular Potency (IC50, nM) | Selectivity Notes |

| NU7441 (KU-57788) | DNA-PK | 14[5][6] | 300 (in cells)[7] | Also inhibits PI3K (5000 nM) and mTOR (1700 nM).[5][8] |

| M3814 (Nedisertib) | DNA-PK | < 3[9] | 46 (reported)[10] | Highly selective for DNA-PK.[9] |

| AZD7648 | DNA-PK | 0.6[3][4][11] | 91 (pDNA-PKcs S2056 inhibition)[12] | >100-fold selectivity against many related kinases, including PI3Ks.[3][4] |

| NU7026 | DNA-PK | 230[11] | - | - |

| CC-115 | DNA-PK / mTOR | 13 / 21[11] | 138 (PC-3 cell proliferation)[11] | Dual inhibitor of DNA-PK and mTOR.[11] |

Key Signaling Pathway: Non-Homologous End Joining (NHEJ)

The diagram below illustrates the central role of DNA-PK in the NHEJ pathway and the point of intervention for DNA-PK inhibitors.

Experimental Protocols for Characterizing DNA-PK Inhibitors

-

Objective: To determine the direct inhibitory activity of a compound on the kinase activity of purified DNA-PK enzyme.

-

Principle: This assay measures the transfer of phosphate from ATP to a specific peptide substrate by the DNA-PK enzyme. The amount of ADP produced is quantified, typically using a luminescence-based method like the ADP-Glo™ Kinase Assay.[13][14]

-

Detailed Methodology:

-

Reaction Setup: A reaction mixture is prepared containing DNA-PK kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), a DNA-PK peptide substrate, and the DNA-PK enzyme.[13]

-

Inhibitor Addition: The test compound (inhibitor) is added at various concentrations to the reaction mixture.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP. The reaction is typically incubated at room temperature for 60 minutes.[13]

-

ADP Detection: After incubation, ADP-Glo™ Reagent is added to deplete the remaining ATP.

-

Luminescence Reading: Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal. The signal is proportional to the kinase activity.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

-

-

Objective: To assess the effect of a DNA-PK inhibitor on the repair of DNA double-strand breaks in a cellular context.

-

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX.[15][16] This phosphorylation event marks the site of DNA damage, and γH2AX can be visualized as distinct nuclear foci using immunofluorescence microscopy or imaging flow cytometry. Inhibition of DNA-PK leads to the persistence of these foci over time, indicating a failure to repair DSBs.[7][15]

-

Detailed Methodology:

-

Cell Treatment: Cancer cells are seeded in chamber slides or microplates and treated with the DNA-PK inhibitor at various concentrations for a defined period (e.g., 1 hour).

-

Induction of DNA Damage: DSBs are induced, typically by exposing the cells to a specific dose of ionizing radiation (e.g., 2-4 Gy).[16][17]

-

Time Course: Cells are incubated for various time points post-irradiation (e.g., 1, 4, 24 hours) to allow for DNA repair.

-

Immunostaining: Cells are fixed, permeabilized, and stained with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging and Quantification: Images are captured using a high-content imaging system or confocal microscope. The number of γH2AX foci per nucleus is quantified using automated image analysis software.[18]

-

Data Analysis: The persistence of γH2AX foci in inhibitor-treated cells compared to control cells at later time points indicates inhibition of DSB repair.

-

-

Objective: To determine if a DNA-PK inhibitor can enhance the cell-killing effects of ionizing radiation, a key indicator of its therapeutic potential.

-

Principle: This is a long-term cell survival assay that measures the ability of single cells to proliferate and form colonies after treatment. A reduction in colony formation in cells treated with both the inhibitor and radiation, compared to radiation alone, demonstrates radiosensitization.[19][20]

-

Detailed Methodology:

-

Cell Seeding: A known number of cells are seeded into culture dishes.

-

Inhibitor Treatment: Cells are pre-treated with the DNA-PK inhibitor for a specified duration (e.g., 24 hours).[20]

-

Irradiation: The culture dishes are exposed to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).[19]

-

Colony Formation: The media is replaced with fresh, drug-free media, and the cells are incubated for 8-21 days to allow for colony formation.[20]

-

Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction of cells at each radiation dose is calculated and plotted to generate cell survival curves. The dose enhancement factor (DEF) is often calculated to quantify the magnitude of radiosensitization.

-

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical preclinical workflow for the evaluation of a novel DNA-PK inhibitor.

Conclusion

Inhibitors of DNA-PK represent a promising class of anti-cancer agents, primarily functioning as ATP-competitive inhibitors that block the repair of DNA double-strand breaks through the NHEJ pathway. Their mechanism of action leads to the potentiation of radiotherapy and certain chemotherapies. The characterization of these inhibitors involves a systematic evaluation of their biochemical potency, cellular activity in inhibiting DNA repair, and their ability to sensitize cancer cells to DNA-damaging agents, both in vitro and in vivo.

References

- 1. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 7. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. DNA-PK Kinase Enzyme System [promega.com]

- 15. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. google.com [google.com]

- 18. researchgate.net [researchgate.net]

- 19. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - ProQuest [proquest.com]

- 20. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DNA-PK-IN-6 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Dysregulation of DNA-PK activity is implicated in cancer progression and resistance to therapy. DNA-PK-IN-6 has emerged as a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs), demonstrating significant potential as a therapeutic agent. This technical guide provides an in-depth overview of the role of this compound in the DNA damage response, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Introduction to DNA-PK and the DNA Damage Response

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The cellular response to DSBs involves a complex signaling network known as the DNA Damage Response (DDR). A key pathway in the DDR is the NHEJ pathway, which is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This is followed by the recruitment and activation of the DNA-PKcs, a serine/threonine protein kinase. Activated DNA-PKcs phosphorylates a multitude of downstream targets to facilitate the processing and ligation of the broken DNA ends, thereby restoring genomic integrity.

This compound: A Potent Inhibitor of DNA-PKcs

This compound, also referred to as compound 6 in patent literature, is a small molecule inhibitor that targets the kinase activity of DNA-PKcs. By inhibiting DNA-PKcs, this compound effectively blocks the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This accumulation triggers cell cycle arrest and ultimately induces apoptosis in cancer cells, which are often more reliant on efficient DNA repair mechanisms due to their high proliferative rate and genomic instability. Furthermore, the inhibition of DNA repair by this compound can sensitize cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapeutics.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, extracted from patent WO2021197159A1.

Table 1: In Vitro Enzymatic Activity of this compound

| Target | Assay Type | IC50 (nM) |

| DNA-PK | Biochemical Kinase Assay | 1.1 |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Cancer Type | IC50 (nM) |

| H460 | Non-small cell lung cancer | 19 |

| HT29 | Colorectal cancer | 31 |

| SU-DHL-4 | B-cell lymphoma | 12 |

Signaling Pathway of DNA-PK Inhibition by this compound

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the mechanism of action of this compound.

Caption: this compound inhibits DNA-PKcs, blocking NHEJ and inducing apoptosis.

Experimental Protocols

DNA-PK Kinase Assay

This protocol describes the methodology to determine the in vitro inhibitory activity of this compound against DNA-PK.

Materials:

-

Recombinant human DNA-PK enzyme

-

DNA-PK substrate peptide (e.g., EPPLSQEAFADLWKK)

-

[γ-³²P]ATP or a suitable kinase assay kit (e.g., ADP-Glo™)

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EDTA, 10% glycerol)

-

DNA-PK activation buffer (e.g., 100 µg/ml calf thymus DNA in 1X TE)

-

This compound (dissolved in DMSO)

-

96-well or 384-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

In a microplate, add the DNA-PK enzyme, DNA-PK activation buffer, and the diluted this compound or DMSO (vehicle control).

-

Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the DNA-PK substrate peptide and ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection).

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Terminate the reaction. For radiometric assays, this can be done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For ADP-Glo™ assays, follow the manufacturer's protocol for adding the stop and detection reagents.

-

Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines the procedure to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H460, HT29, SU-DHL-4)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminescence, absorbance, or fluorescence)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the metabolic conversion of the reagent.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical experimental workflow for evaluating this compound.

Caption: Workflow for the in vitro and cellular evaluation of this compound.

Conclusion

This compound is a potent and promising inhibitor of DNA-PKcs with demonstrated in vitro and cellular activity. Its ability to disrupt the NHEJ pathway and induce apoptosis in cancer cells, particularly in combination with DNA-damaging therapies, highlights its potential as a valuable tool for cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to investigate the role of this compound in the DNA damage response and to explore its therapeutic applications.

A Deep Dive into DNA-PK Inhibition and its Impact on Non-Homologous End Joining

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Critical Role of DNA-PK in Non-Homologous End Joining

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The non-homologous end joining (NHEJ) pathway is the primary mechanism for repairing these breaks in human cells.[1][2][3][4][5] At the core of this pathway lies the DNA-dependent protein kinase (DNA-PK), a holoenzyme composed of the catalytic subunit DNA-PKcs and the Ku70/80 heterodimer.[6][7][8][9] The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates the DNA-PKcs.[4][9] DNA-PKcs, a serine/threonine protein kinase, then phosphorylates a number of downstream targets, including itself (autophosphorylation), to facilitate the processing and ligation of the broken ends, ultimately restoring the integrity of the DNA.[5][6][8]

Mechanism of Action of DNA-PK Inhibitors

DNA-PK inhibitors are small molecules designed to block the kinase activity of DNA-PKcs. By competing with ATP for binding to the catalytic site, these inhibitors prevent the phosphorylation of downstream substrates essential for the completion of NHEJ. The inhibition of DNA-PK leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[1][2][3] This makes DNA-PK a compelling target for cancer therapy, particularly in combination with DNA-damaging agents like ionizing radiation and certain chemotherapeutics, which induce DSBs.[8][10]

Quantitative Data on DNA-PK Inhibitors

The potency and selectivity of DNA-PK inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for representative DNA-PK inhibitors, NU7441 and AZD7648.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| NU7441 | DNA-PKcs | 14 | In vitro kinase assay | [11] |

| DA-143 | DNA-PKcs | 2.5 | In vitro kinase assay | [11] |

| AZD7648 | DNA-PKcs | - | - | [10] |

| CC-115 | DNA-PK/mTOR | - | Proliferation Assay | [12][13] |

Table 1: In Vitro Potency of Representative DNA-PK Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.

| Cell Line | Inhibitor | Treatment | Effect | Reference |

| Soft-tissue sarcoma cells | AZD7648 | Combination with doxorubicin or radiation | Increased DNA damage, sustained tumor regression | [10] |

| Mouse embryonic fibroblasts (MEFs) | NU7441 | Combination with ionizing radiation (1 µmol/L) | Significantly stimulated cell death | [1] |

| Uveal melanoma (UM) cells | NU7026 (10 µM) | - | Eliminated end-joining capacity | [14] |

| Castration-resistant prostate cancer (CRPC) cell lines | NU7441, CC-115 | - | Dose-dependent inhibition of proliferation | [12][13] |

Table 2: Cellular Activity of Representative DNA-PK Inhibitors. This table highlights the effects of DNA-PK inhibitors in various cancer cell lines, demonstrating their ability to sensitize cells to DNA-damaging agents and inhibit proliferation.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DNA-PK inhibitors.

In Vitro DNA-PK Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified DNA-PKcs.

-

Reaction Setup : The kinase reaction is typically performed in a buffer containing purified DNA-PKcs, a peptide substrate (e.g., a peptide derived from a known DNA-PK substrate like p53), activating DNA (e.g., sheared calf thymus DNA), and ATP (often radiolabeled [γ-³²P]ATP).

-

Inhibitor Addition : The test compound (e.g., DNA-PK-IN-6 or a representative inhibitor) is added at various concentrations.

-

Incubation : The reaction is incubated at 30°C for a specified time (e.g., 10 minutes).

-

Termination and Detection : The reaction is stopped, and the phosphorylated peptide is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radiolabel is then quantified using a scintillation counter.

-

Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Non-Homologous End Joining (NHEJ) Assay

This cell-based assay assesses the efficiency of NHEJ repair in the presence of a DNA-PK inhibitor.

-

Plasmid-based Reporter Assay : A common method involves the use of a reporter plasmid that contains a gene (e.g., for a fluorescent protein or luciferase) interrupted by a recognition site for a restriction enzyme.

-

Transfection and DSB Induction : The plasmid is linearized by digestion with the restriction enzyme to create a DSB and then transfected into the cells of interest.

-

Inhibitor Treatment : The cells are treated with the DNA-PK inhibitor at various concentrations.

-

Repair and Reporter Expression : If the cell's NHEJ machinery successfully repairs the DSB in the plasmid, the reporter gene becomes functional, leading to the expression of the reporter protein.

-

Quantification : The level of reporter gene expression is quantified (e.g., by flow cytometry for fluorescent proteins or a luminometer for luciferase). A decrease in reporter expression in inhibitor-treated cells compared to control cells indicates inhibition of NHEJ.

Western Blot Analysis for DNA Damage Markers

This technique is used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as histone H2AX (γH2AX) and DNA-PKcs itself.

-

Cell Treatment : Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic drug) in the presence or absence of the DNA-PK inhibitor.

-

Protein Extraction : After treatment, total cellular protein is extracted.

-

SDS-PAGE and Transfer : Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-DNA-PKcs Ser2056 or anti-γH2AX Ser139) and a loading control (e.g., anti-β-actin).

-

Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction that can be detected on X-ray film or with a digital imager. An increase in the levels of these phosphoproteins indicates the activation of the DNA damage response, and the inhibition of their phosphorylation by a compound demonstrates its on-target effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the DNA-PK signaling pathway and a typical experimental workflow for evaluating a DNA-PK inhibitor.

Caption: DNA-PK signaling pathway in non-homologous end joining.

Caption: Experimental workflow for evaluating a DNA-PK inhibitor.

References

- 1. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks. [vivo.weill.cornell.edu]

- 3. oncotarget.com [oncotarget.com]

- 4. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-PKcs - Wikipedia [en.wikipedia.org]

- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 9. Structural insights into the role of DNA-PK as a master regulator in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased Non-Homologous End Joining Makes DNA-PK a Promising Target for Therapeutic Intervention in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Intracellular Journey of DNA-PK Inhibitors: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Its central role in maintaining genomic integrity has made it a compelling target for cancer therapy, with numerous small molecule inhibitors being developed to sensitize tumor cells to radiation and chemotherapy. A key determinant of the efficacy of these inhibitors is their ability to reach their intracellular target. This technical guide provides an in-depth overview of the anticipated cellular uptake and distribution of DNA-PK inhibitors, exemplified by the conceptual molecule "DNA-PK-IN-6". Due to the absence of specific published data for a compound with this exact designation, this guide will focus on the general principles and established methodologies for characterizing the intracellular pharmacokinetics of small molecule kinase inhibitors that target nuclear proteins.

Expected Cellular Uptake and Distribution of a DNA-PK Inhibitor

Small molecule inhibitors designed to target intracellular proteins must first traverse the cell membrane to reach their site of action. For an inhibitor of DNA-PK, the ultimate destination is the cell nucleus, where DNA-PK is predominantly localized, although cytoplasmic pools of DNA-PK have also been reported.[1][2] The journey of a molecule like this compound from the extracellular space to the nuclear chromatin is governed by a combination of its physicochemical properties and cellular transport mechanisms.

Passive diffusion is a primary mechanism for the cellular uptake of many small molecule drugs. This process is driven by the concentration gradient across the cell membrane and is favored by properties such as lipophilicity, small size, and neutral charge at physiological pH. However, active transport mechanisms, involving uptake and efflux transporters, can also significantly influence the intracellular concentration of a compound. Once inside the cell, the inhibitor must then navigate the cytoplasm and cross the nuclear envelope to engage with DNA-PK. Nuclear import of small molecules can occur through passive diffusion across the nuclear pore complexes for smaller molecules, or potentially through interactions with nuclear import machinery.

The subcellular distribution of a DNA-PK inhibitor is not expected to be uniform. The molecule will likely partition between different cellular compartments, including the cytoplasm, nucleus, and various organelles, based on its chemical properties. Binding to its target, DNA-PK, will lead to accumulation in the nucleus. Non-specific binding to other cellular components, such as lipids and proteins, can also influence its distribution and the fraction of unbound, pharmacologically active drug.

Quantitative Analysis of Cellular Uptake and Distribution

A variety of experimental techniques can be employed to quantify the cellular uptake and determine the subcellular distribution of small molecule inhibitors. The choice of method depends on the specific research question, the properties of the inhibitor, and the available instrumentation.

| Parameter | Experimental Technique | Principle | Key Considerations |

| Total Cellular Uptake | Liquid Chromatography-Mass Spectrometry (LC-MS) | Cells are incubated with the inhibitor, washed, and then lysed. The concentration of the inhibitor in the cell lysate is quantified by LC-MS.[3][4] | Requires a sensitive and specific analytical method. Proper washing steps are crucial to remove extracellular compound. |

| Radioligand Binding Assay | A radiolabeled version of the inhibitor is used. After incubation and washing, the amount of radioactivity inside the cells is measured.[5] | Requires synthesis of a radiolabeled compound. High sensitivity. | |

| Fluorescence Microscopy/Spectroscopy | A fluorescently labeled inhibitor or an inhibitor with intrinsic fluorescence is used. Cellular fluorescence is quantified. | Can provide spatial information but may be less quantitative than LC-MS. Photobleaching can be an issue. | |

| Subcellular Distribution | Subcellular Fractionation followed by LC-MS | Cells are lysed and fractionated into nuclear, cytoplasmic, and other organellar components by differential centrifugation. The inhibitor concentration in each fraction is measured by LC-MS.[1] | Purity of the subcellular fractions is critical and should be validated using marker proteins. |

| Confocal Fluorescence Microscopy | A fluorescently labeled inhibitor is visualized in living or fixed cells to determine its localization. | Provides high-resolution spatial information. Co-localization with organelle-specific dyes can confirm distribution. | |

| Autoradiography | Cells are treated with a radiolabeled inhibitor, fixed, and overlaid with a photographic emulsion to visualize the distribution of the compound. | High sensitivity and spatial resolution. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key experiments to characterize the cellular uptake and distribution of a DNA-PK inhibitor.

Protocol 1: Quantification of Total Cellular Uptake by LC-MS

-

Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.

-

Compound Treatment: On the day of the assay, aspirate the growth medium and replace it with fresh medium containing the desired concentration of the DNA-PK inhibitor. Incubate the cells for a defined period (e.g., 1, 4, 24 hours) at 37°C.

-

Cell Washing: To remove extracellular compound, rapidly wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Extraction: Lyse the cells by adding a suitable solvent (e.g., methanol or acetonitrile) to each well.[6] Scrape the cells and collect the lysate. The extraction efficiency of the solvent should be predetermined.[6][7]

-

Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant for analysis.

-

LC-MS Analysis: Quantify the concentration of the inhibitor in the supernatant using a validated LC-MS/MS method. A standard curve of the compound in the lysis buffer should be prepared to allow for accurate quantification.

-

Data Normalization: The intracellular concentration is typically normalized to the cell number or total protein content of the well.

Protocol 2: Determination of Subcellular Distribution by Confocal Microscopy

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

-

Compound Treatment: Treat the cells with a fluorescently labeled version of the DNA-PK inhibitor for the desired time at 37°C.

-

Nuclear and Organelle Staining (Optional): To visualize the nucleus and other organelles, cells can be co-stained with specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker for mitochondria).

-

Cell Fixation (Optional): For endpoint assays, cells can be fixed with 4% paraformaldehyde in PBS.

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the inhibitor's fluorophore and any co-stains.

-

Image Analysis: Analyze the images to determine the spatial distribution of the fluorescent signal within the cell. Co-localization analysis with organelle markers can provide quantitative information on subcellular partitioning.

Signaling Pathways and Experimental Workflows

Understanding the signaling context in which a DNA-PK inhibitor acts is crucial for interpreting its biological effects. DNA-PK is a key node in the DNA damage response (DDR).

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

Upon the induction of a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends. This recruits the catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme.[8][9] DNA-PK then autophosphorylates and phosphorylates other downstream targets, including itself and other repair factors, to facilitate the ligation of the broken ends.[10] Inhibition of DNA-PK's kinase activity by a small molecule inhibitor would block this signaling cascade, preventing the completion of NHEJ and leading to the persistence of DNA damage.

Caption: DNA-PK signaling pathway in NHEJ and its inhibition.

Experimental Workflow for Cellular Uptake Analysis

The following diagram illustrates a typical workflow for quantifying the cellular uptake of a small molecule inhibitor.

Caption: A generalized workflow for measuring cellular uptake of an inhibitor.

Conclusion

Characterizing the cellular uptake and subcellular distribution of DNA-PK inhibitors is a critical step in their preclinical development. While specific data for a molecule termed "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for such investigations. By employing a combination of quantitative techniques like LC-MS and qualitative methods such as confocal microscopy, researchers can gain a comprehensive understanding of how these inhibitors reach their nuclear target, which is essential for optimizing their therapeutic potential. This knowledge is paramount for designing more effective cancer therapies that leverage the inhibition of DNA repair pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 9. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Mechanistic Impact of DNA-PK-IN-6 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs). As a critical guardian of genomic integrity, DNA-PK is also intricately linked to cell cycle regulation. Its inhibition presents a promising strategy in oncology, particularly in sensitizing cancer cells to DNA-damaging therapies. This technical guide provides an in-depth analysis of the effects of DNA-PK-IN-6, a potent DNA-PK inhibitor, on cell cycle progression. While specific peer-reviewed data on this compound is emerging and primarily found within patent literature, this document synthesizes the available information and supplements it with data from well-characterized DNA-PK inhibitors to provide a comprehensive overview for research and drug development professionals.

Introduction to DNA-PK and its Role in the Cell Cycle

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a serine/threonine protein kinase that, in conjunction with the Ku70/80 heterodimer, forms the active DNA-PK holoenzyme.[1][2] This complex is rapidly recruited to DNA double-strand breaks, where it initiates the NHEJ repair cascade.[1][2] Beyond its canonical role in DNA repair, DNA-PK activity is modulated throughout the cell cycle, with low levels in the G1 phase and a significant increase in the S and G2 phases. This cell cycle-dependent activity underscores its importance in coordinating DNA repair with cell division.

Inhibition of DNA-PK disrupts the repair of DSBs, leading to the accumulation of DNA damage. This damage accumulation can trigger cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt cell cycle progression and allow time for repair. If the damage is irreparable, prolonged cell cycle arrest can lead to cellular senescence or apoptosis.

This compound: A Potent Inhibitor of DNA-PK

This compound is a potent and specific inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[3][4] Its mechanism of action involves the inhibition of DNA-PKcs kinase activity, which in turn blocks the NHEJ pathway for DNA repair.[3] This leads to an accumulation of DNA damage within the cell, ultimately triggering apoptotic pathways. Information from patent literature identifies this compound as compound 6 in patent WO2021197159A1.[3][4] While extensive quantitative data on its specific effects on cell cycle progression are not yet widely available in peer-reviewed publications, its potent inhibitory nature suggests effects consistent with other well-studied DNA-PK inhibitors.

Quantitative Data on the Effects of DNA-PK Inhibitors on Cell Cycle Progression

To illustrate the expected impact of this compound, this section presents quantitative data from studies on other potent DNA-PK inhibitors, such as AZD7648 and NU7441.

| Inhibitor | Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle Distribution | Reference |

| AZD7648 | LAMA-84 (CML) | IC25 | 24 hours | 1.3-fold increase in G0/G1 phase | [5] |

| HEL (AML) | IC25 | 24 hours | 1.7-fold increase in G0/G1 phase | [5] | |

| KG-1 (AML) | IC25 | 48 hours | 2-fold increase in G0/G1 phase | [5] | |

| NU7441 | SUNE-1 (Nasopharyngeal Carcinoma) | 2 µM (+ 5 Gy IR) | 8, 16, 24 hours | Prolonged G2/M arrest | |

| CC-115 | HSC4 (HNSCC) | 0.5, 1, 2 µM (+ 2 Gy IR) | 24 hours | G2/M arrest | [6] |

| CAL33 (HNSCC) | 0.5, 1, 2 µM (+ 2 Gy IR) | 24 hours | G2/M arrest | [6] |

Table 1: Summary of quantitative data on the effects of various DNA-PK inhibitors on cell cycle progression in different cancer cell lines. CML: Chronic Myeloid Leukemia; AML: Acute Myeloid Leukemia; HNSCC: Head and Neck Squamous Cell Carcinoma; IR: Ionizing Radiation.

Signaling Pathways and Experimental Workflows

DNA-PK's Role in the G2/M DNA Damage Checkpoint

Upon DNA damage, sensor kinases like ATM, ATR, and DNA-PK are activated.[7] These kinases initiate a signaling cascade that leads to the activation of downstream effector kinases, such as CHK1 and CHK2.[8] These effectors, in turn, phosphorylate and inactivate CDC25 phosphatases, which are required for the activation of the Cyclin B-CDK1 complex that drives mitotic entry.[1] Inhibition of DNA-PK, particularly in combination with DNA damaging agents, can disrupt this pathway, leading to a sustained G2/M arrest.

Experimental Workflow for Assessing Cell Cycle Effects

The following diagram outlines a typical workflow for investigating the impact of a DNA-PK inhibitor like this compound on cell cycle progression.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted for the analysis of DNA content using propidium iodide (PI) staining.

Reagents and Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed cells in 6-well plates and treat with this compound at desired concentrations for the specified duration. Include a vehicle-treated control.

-

Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol outlines the detection of key cell cycle proteins by western blot.

Reagents and Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like GAPDH.

Conclusion

This compound, as a potent inhibitor of DNA-PK, is expected to significantly impact cell cycle progression, primarily by inducing G0/G1 or G2/M arrest, especially in the context of concurrent DNA damage. The provided data on analogous compounds, along with detailed experimental protocols and pathway diagrams, offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of DNA-PK inhibition. As more specific data for this compound becomes publicly available, the understanding of its precise effects will be further refined.

References

- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 2. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 2711810-41-0|DC Chemicals [dcchemicals.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. selleckchem.com [selleckchem.com]

- 7. rcsb.org [rcsb.org]

- 8. medchemexpress.com [medchemexpress.com]

The Core of Apoptosis: A Technical Guide to DNA-PK Inhibitor-Induced Cell Death

Introduction

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[1] The inhibition of DNA-PK, therefore, presents a promising strategy to enhance the efficacy of these treatments. DNA-PK inhibitors, such as AZD7648, prevent the repair of DSBs, leading to an accumulation of DNA damage that can trigger programmed cell death, or apoptosis.[2][3] This guide provides an in-depth overview of the apoptotic pathways induced by DNA-PK inhibition, with a focus on the molecular mechanisms, experimental evaluation, and quantitative data derived from studies of the representative inhibitor, AZD7648.

Core Mechanism of Action

The primary mechanism by which DNA-PK inhibitors like AZD7648 induce apoptosis is by preventing the repair of DNA double-strand breaks. When used in combination with DNA-damaging agents like ionizing radiation (IR) or chemotherapeutics such as doxorubicin, AZD7648 enhances their cytotoxic effects.[2][3] This leads to overwhelming genomic instability, which in turn activates cell death pathways.[2] The process can be broadly summarized as follows:

-

Induction of DNA Double-Strand Breaks: Exogenous agents like IR or doxorubicin create DSBs in the DNA of cancer cells.

-

Inhibition of DNA Repair: AZD7648 binds to and inhibits the catalytic subunit of DNA-PK (DNA-PKcs), preventing the NHEJ pathway from repairing these breaks.[1]

-

Accumulation of DNA Damage: Unrepaired DSBs lead to the accumulation of genomic damage. A key marker of this is the phosphorylation of the histone variant H2AX, forming γH2AX.[4]

-

Cell Cycle Arrest: The cell's DNA damage response (DDR) is activated, often leading to cell cycle arrest, typically at the G2/M phase, to allow time for repair.[5][6]

-

Induction of Apoptosis: When the DNA damage is too extensive to be repaired, the cell is triggered to undergo apoptosis. This is often mediated by the activation of a cascade of enzymes called caspases and is characterized by the cleavage of specific cellular proteins, such as poly(ADP-ribose) polymerase-1 (PARP-1).[4]

Quantitative Data on AZD7648-Induced Apoptosis

The pro-apoptotic effects of AZD7648 have been quantified in various cancer cell lines, often in combination with other anti-cancer agents.

| Cell Line | Combination Agent | AZD7648 Concentration | Apoptosis (% of cells) | Reference |

| Soft-Tissue Sarcoma (STS) cell lines | Doxorubicin (0-10 µmol/L) | 3 µmol/L | Increased levels of apoptosis compared with each treatment alone.[7] | [7] |

| IB136 (STS cell line) | Doxorubicin (0-10 µmol/L) | 6 µmol/L | Increased levels of apoptosis compared with each treatment alone.[7] | [7] |

| LAMA-84 (CML) | Single agent | IC50 concentration | Induction of apoptosis.[5] | [5] |

| HEL (AML) | Single agent | IC50 concentration | Induction of apoptosis.[5] | [5] |

| KG-1 (AML) | Single agent | IC50 concentration | Induction of apoptosis.[5] | [5] |

Table 1: Quantitative Analysis of Apoptosis Induced by AZD7648 in Cancer Cell Lines.

Experimental Protocols

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based method to detect and quantify apoptosis.[8][9]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Protocol:

-

Cell Treatment: Seed cells at an appropriate density and treat with AZD7648 alone or in combination with a DNA-damaging agent for the desired time period (e.g., 72 hours).[7]

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine with the supernatant to include any floating apoptotic cells.[9]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[9]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[10]

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.[7][9]

-

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[10]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[7] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as cleaved PARP-1 and γH2AX.[4]

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved PARP-1, anti-γH2AX, anti-p-DNA-PKcs) overnight at 4°C.[4][6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]

Signaling Pathways and Visualizations

AZD7648-Induced Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by DNA damage in the presence of AZD7648, leading to apoptosis.

Caption: AZD7648-induced apoptosis pathway.

Experimental Workflow for Apoptosis Detection

The following diagram outlines the workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.

Caption: Workflow for apoptosis detection.

Conclusion

Inhibition of DNA-PK by potent and selective inhibitors like AZD7648 represents a promising therapeutic strategy to induce apoptosis in cancer cells, particularly in combination with DNA-damaging agents. The mechanism hinges on the prevention of DNA double-strand break repair, leading to catastrophic genomic damage and the activation of programmed cell death. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate and understand the pro-apoptotic effects of this class of inhibitors. While specific data for DNA-PK-IN-6 is limited in the public domain, the principles and methodologies described herein, using AZD7648 as a well-documented exemplar, are foundational to the continued exploration of DNA-PK inhibitors in oncology.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Methodological & Application

In Vitro Assay Protocols for the DNA-PK Inhibitor DNA-PK-IN-6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of DNA-PK inhibitors, with a focus on DNA-PK-IN-6. The following sections describe the principles of common assay formats, provide step-by-step experimental procedures, and summarize key quantitative data.

Introduction to DNA-PK and its Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). DNA-PK is composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku70/80, which recognizes and binds to broken DNA ends. The inhibition of DNA-PK is a promising therapeutic strategy, particularly in oncology, to enhance the efficacy of radiotherapy and DNA-damaging chemotherapies. This compound is a chemical compound designed to inhibit the kinase activity of DNA-PK.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from in vitro assays of DNA-PK inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Assay Type | Parameter | Typical Value Range for Potent Inhibitors |

| Biochemical Kinase Assay | IC50 (nM) | 1 - 100 |

| Cell-Based DNA Repair Assay | EC50 (nM) | 10 - 500 |

| Radiosensitization Assay | Sensitizer Enhancement Ratio (SER) | > 1.5 |

Experimental Protocols

This section provides detailed protocols for two common in vitro assays to determine the inhibitory activity of compounds like this compound against DNA-PK.

ADP-Glo™ Luminescent Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

DNA-PK Kinase Enzyme System (containing DNA-PK enzyme, substrate peptide, and reaction buffer)[1][2]

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[1][3]

-

This compound or other test compounds

-

White, opaque 96- or 384-well assay plates

-

Multichannel pipettes

-

Plate-reading luminometer

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of 4x test compound dilution to the wells of the assay plate.

-

Add 2.5 µL of 4x DNA-PK enzyme to the wells.

-

Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP/DNA solution.

-

The final reaction volume will be 10 µL.

-

-

Incubation: Incubate the reaction plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

-

Luminescence Generation:

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: ADP-Glo™ Kinase Assay Workflow.

Radiometric Filter Binding Assay

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a peptide substrate.

Materials:

-

DNA-PK enzyme

-

Peptide substrate (e.g., EPPLSQEAFADLWKK)[4]

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 75 mM KCl)[5]

-

This compound or other test compounds

-

Phosphoric acid

-

Filter paper (e.g., P81 phosphocellulose)

-

Scintillation counter

-

Microcentrifuge tubes

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent and then dilute in kinase buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase buffer, DNA-PK enzyme, peptide substrate, and the test compound.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

-

Initiate Reaction: Start the reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Washing: Wash the filter papers multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of incorporated radioactivity for each compound concentration and calculate the percent inhibition and IC50 value.

Caption: Radiometric Filter Binding Assay Workflow.

DNA-PK Signaling Pathway in NHEJ

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining pathway for DNA double-strand break repair.

Caption: Role of DNA-PK in the NHEJ Pathway.

References

Application Notes: Utilizing DNA-PK Inhibitors for the Study of DNA Repair Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Note: While the prompt specified DNA-PK-IN-6, publicly available information, quantitative data, and established protocols for this specific inhibitor are limited. Therefore, these application notes utilize data and protocols from well-characterized, potent, and selective DNA-PK inhibitors such as AZD7648, NU7441, and Nedisertib (M3814) to provide a comprehensive guide for studying DNA repair mechanisms. The principles and methodologies described are broadly applicable to other potent DNA-PK inhibitors.

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs. The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. Upon a DSB, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates a variety of downstream targets to facilitate DNA repair and signal the presence of DNA damage.

Given its central role in DNA repair, the inhibition of DNA-PK has emerged as a promising therapeutic strategy, particularly in oncology. Small molecule inhibitors of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. For researchers, these inhibitors are invaluable tools to dissect the intricacies of the DNA damage response (DDR), explore synthetic lethality relationships, and identify new therapeutic opportunities.

Mechanism of Action of DNA-PK Inhibitors

The DNA-PK inhibitors highlighted in these notes are ATP-competitive inhibitors that bind to the kinase domain of DNA-PKcs. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrates, effectively blocking the NHEJ pathway. This inhibition leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest, senescence, or apoptosis.

Key Applications in DNA Repair Research

-

Potentiation of DNA-damaging agents: Investigating the synergistic effects of DNA-PK inhibitors with ionizing radiation (IR) or chemotherapeutic drugs that induce DSBs (e.g., doxorubicin, etoposide).

-

Induction of synthetic lethality: Exploring the selective killing of cancer cells with deficiencies in other DNA repair pathways (e.g., homologous recombination) by inhibiting DNA-PK.

-

Elucidation of the NHEJ pathway: Studying the specific roles of DNA-PK in the recruitment and activation of other NHEJ factors.

-

Investigation of drug resistance: Understanding how DNA-PK activity contributes to resistance to cancer therapies and how its inhibition can overcome this resistance.

Quantitative Data of Selected DNA-PK Inhibitors

The following table summarizes key quantitative data for several well-characterized DNA-PK inhibitors, providing a basis for experimental design and comparison.

| Inhibitor | Target | IC50 (in vitro/biochemical) | Cell-based Potency (IC50) | Selectivity | Reference |

| AZD7648 | DNA-PK | 0.6 nM | 92 nM (in A549 cells for pDNA-PK S2056 inhibition) | >100-fold selective against 396 other kinases, including PI3Ks, ATM, and ATR. | [1][2][3][4] |

| NU7441 (KU-57788) | DNA-PK | 14 nM | 0.20 - 0.25 µM (for inhibition of DNA-PK autophosphorylation in various breast cancer cell lines) | Also inhibits PI3K (IC50 = 5.0 µM) and mTOR (IC50 = 1.7 µM). | [5][6][7] |

| Nedisertib (M3814) | DNA-PK | < 3 nM | Not explicitly stated, but potent in sensitizing multiple cancer cell lines to IR. | Highly selective for DNA-PK. | [8][9][10][11] |

Experimental Protocols

Here, we provide detailed protocols for key experiments to study DNA repair mechanisms using a DNA-PK inhibitor.

Protocol 1: In Vitro DNA-PK Kinase Assay

This assay directly measures the enzymatic activity of purified DNA-PK and the inhibitory potential of a compound.

Materials:

-

Purified human DNA-PK enzyme system (containing DNA-PKcs and Ku70/80)

-

DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

-

ATP

-

DNA-PK inhibitor (e.g., AZD7648)

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader for luminescence

Procedure:

-

Prepare serial dilutions of the DNA-PK inhibitor in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase reaction buffer, purified DNA-PK enzyme, and the DNA-PK inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for DNA-PK Autophosphorylation and Downstream Signaling

This protocol assesses the in-cell activity of a DNA-PK inhibitor by measuring the phosphorylation status of DNA-PKcs (a marker of its activation) and downstream DNA damage response proteins.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

DNA-PK inhibitor

-

DNA-damaging agent (e.g., ionizing radiation, etoposide)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-γH2AX (phospho-Histone H2A.X Ser139), anti-Actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the DNA-PK inhibitor for 1-2 hours.

-

Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy) or treating with a chemical agent (e.g., 10 µM etoposide) for a specified time (e.g., 1 hour).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX)

This assay visualizes the formation of DNA damage foci in the nucleus, which is a hallmark of the DNA damage response. Inhibition of DNA repair by a DNA-PK inhibitor is expected to lead to the persistence of these foci.

Materials:

-

Cells grown on glass coverslips

-

DNA-PK inhibitor

-

DNA-damaging agent (e.g., ionizing radiation)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to attach.

-

Treat the cells with the DNA-PK inhibitor and induce DNA damage as described in Protocol 2.

-

At various time points after damage induction (e.g., 1, 4, 24 hours), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the anti-γH2AX primary antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number and intensity of foci per cell to assess the extent of DNA damage and repair.

Protocol 4: Cell Viability/Clonogenic Survival Assay

This assay determines the long-term effect of the DNA-PK inhibitor, alone or in combination with a DNA-damaging agent, on the ability of single cells to form colonies.

Materials:

-

Cancer cell line

-

DNA-PK inhibitor

-

DNA-damaging agent (e.g., ionizing radiation)

-

Complete cell culture medium

-

Crystal violet staining solution

Procedure:

-

Prepare a single-cell suspension of the cancer cells and count them.

-

Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.

-

Allow the cells to attach for a few hours.

-

Treat the cells with the DNA-PK inhibitor for a specified duration (e.g., 24 hours).

-

For combination treatments, expose the cells to a DNA-damaging agent during the inhibitor treatment period.

-

Remove the treatment medium, wash the cells, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain them with crystal violet solution.

-

Count the number of colonies (typically containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Visualizations

Caption: DNA-PK signaling in the NHEJ pathway and the point of inhibition.

Caption: Experimental workflow for Western blot analysis.

Caption: Logical relationship of DNA-PK inhibition in studying DNA repair.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. nedisertib - My Cancer Genome [mycancergenome.org]

- 10. axonmedchem.com [axonmedchem.com]

- 11. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DNA-PK Inhibitor Dosage in Animal Studies

Disclaimer: Initial searches for a specific compound designated "DNA-PK-IN-6" did not yield any results in the public domain. The following application notes and protocols are based on data from well-characterized, potent, and selective DNA-PK inhibitors currently or previously in preclinical and clinical development, such as Peposertib (M3814), AZD7648, and VX-984 (M9831). These examples are intended to provide a representative framework for researchers, scientists, and drug development professionals.

Introduction to DNA-PK Inhibition in Oncology

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] In many cancers, the upregulation of DNA-PK can lead to resistance to DNA-damaging therapies like radiotherapy and certain chemotherapies.[3] Inhibiting DNA-PK is a promising strategy to sensitize tumor cells to these treatments, thereby enhancing their efficacy.[1][4] Several small molecule inhibitors of DNA-PK are in various stages of development, demonstrating significant potential in preclinical animal models.[1]

Preclinical Pharmacokinetics and Formulation

The successful in vivo application of DNA-PK inhibitors is highly dependent on their pharmacokinetic (PK) properties and appropriate formulation. Many early-generation inhibitors were limited by poor solubility and metabolic instability, leading to a short in vivo half-life.[3] More recent compounds have overcome many of these liabilities.

Formulation Examples for Oral Administration:

-

Peposertib (M3814): Formulated in a vehicle containing 0.5% Methocel, 0.25% Tween20, and 300 mmol/L sodium citrate buffer at a pH of 2.5 for oral administration.[5][6]

-

AZD7648: Formulated in 10% v/v DMSO in 30% w/v Kleptose (HP-β-CD) in sterile water for oral dosing.[7]

-

VX-984 (M9831): Dissolved in 5% methylcellulose for delivery by oral gavage.[8]

In Vivo Dosing and Administration of Representative DNA-PK Inhibitors

The dosage and administration schedule for DNA-PK inhibitors in animal studies can vary significantly based on the specific compound, the animal model, and the therapeutic combination being tested. The following tables summarize dosing regimens from published preclinical studies.

Table 1: Dosing of AZD7648 in Mouse Models

| Animal Model | Combination Agent | AZD7648 Dose & Schedule | Administration Route | Reference |

| Ovarian Cancer PDX | Pegylated Liposomal Doxorubicin (PLD) | 37.5 mg/kg, twice daily (5 days on / 2 days off) | Oral | [7] |

| Ovarian Cancer PDX | Olaparib | 37.5 mg/kg, twice daily (5 days on / 2 days off) | Oral | [7] |

| MC38 Syngeneic Model | Radiotherapy (2Gy x 5) | 75 mg/kg, once daily | Oral | [9] |

Table 2: Dosing of Peposertib (M3814) in Mouse Models

| Animal Model | Combination Agent | Peposertib Dose & Schedule | Administration Route | Reference |

| Synovial Sarcoma Xenograft (SYO-1) | Pegylated Liposomal Doxorubicin (PLD) | 50 mg/kg QD, 100 mg/kg QD, or 100 mg/kg BID (4 days/week) | Oral | [5] |

| Triple-Negative Breast Cancer Xenograft (MDA-MB-231, MX-1) | Pegylated Liposomal Doxorubicin (PLD) | Not specified, but used in combination | Oral | [6] |

| Human Cancer Xenografts | Fractionated Radiotherapy | Not specified, but led to complete tumor regression | Oral | [4][10] |

Table 3: Dosing of VX-984 (M9831) in Mouse Models

| Animal Model | Combination Agent | VX-984 Dose & Schedule | Administration Route | Reference |

| Glioblastoma Orthotopic Xenograft (U251, NSC11) | Radiotherapy (3Gy x 3) | Administered 0.5h before and 4h after each radiation dose | Oral | [8] |

Experimental Protocols

Protocol 1: Evaluation of a DNA-PK Inhibitor in Combination with Radiotherapy in a Xenograft Model

This protocol provides a general framework for assessing the radiosensitizing effects of a DNA-PK inhibitor.

1. Cell Culture and Tumor Implantation:

- Culture a human cancer cell line of interest (e.g., MC38 colorectal adenocarcinoma) under standard conditions.

- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

- Subcutaneously inject an appropriate number of cells (e.g., 5 x 10^5 to 1 x 10^7) into the flank of immunocompromised mice (e.g., SCID or nude mice).

2. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth using caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

- When tumors reach a predetermined average size (e.g., 150-250 mm³), randomize mice into treatment groups (e.g., Vehicle, DNA-PK inhibitor alone, Radiotherapy alone, Combination).

3. Drug Formulation and Administration:

- Prepare the DNA-PK inhibitor formulation as described (e.g., AZD7648 in 10% DMSO/30% Kleptose).

- Administer the inhibitor via oral gavage at the determined dose and schedule (e.g., 75 mg/kg, once daily).[9]

4. Radiotherapy Administration:

- Administer the DNA-PK inhibitor 1-2 hours prior to irradiation to ensure peak plasma concentration coincides with radiation delivery.[9]

- Anesthetize mice and shield non-tumor areas.

- Deliver a fractionated dose of radiation (e.g., 2 Gy daily for 5 consecutive days) to the tumor using a dedicated animal irradiator.[9]

5. Efficacy and Toxicity Assessment:

- Continue to monitor tumor volume and body weight throughout the study.